molecular formula C22H29D8NO2 B593978 Anandamide CAS No. 924894-98-4

Anandamide

Cat. No. B593978
M. Wt: 355.6
InChI Key: LGEQQWMQCRIYKG-FBFLGLDDSA-N
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Description

Anandamide, also known as N-arachidonoylethanolamine (AEA), is a fatty acid neurotransmitter . It was the first endocannabinoid to be discovered and participates in the body’s endocannabinoid system by binding to cannabinoid receptors . These are the same receptors that the psychoactive compound THC in cannabis acts on . Anandamide is found in nearly all tissues in a wide range of animals . It is derived from the non-oxidative metabolism of arachidonic acid, an essential omega-6 fatty acid .


Synthesis Analysis

Anandamide is synthesized from N-arachidonoyl phosphatidylethanolamine by multiple pathways . It is synthesized through ligation of a previously membrane-bound arachidonic acid and a membrane-bound phosphatidylethanolamine forming an N-arachadonoyl phosphatidylethanolamine (NArPE) . Release of Anandamide from the composite molecule is accomplished by a series of phospholipases .


Molecular Structure Analysis

Anandamide is an ethanolamide derivative of arachidonic acid (AA) that serves to activate primarily cannabinoid and vanilloid receptors . Molecular modeling simulations suggest that anandamide can adopt a shape that is remarkably complementary to cholesterol .


Chemical Reactions Analysis

Anandamide is a lipid neurotransmitter derived from arachidonic acid, a polyunsaturated fatty acid . The chemical differences between anandamide and arachidonic acid result in a slightly enhanced solubility in water and absence of an ionizable group for the neurotransmitter compared with the fatty acid .


Physical And Chemical Properties Analysis

Anandamide appears as a colorless to light yellow viscous liquid . Its chemical formula is C22H37NO2 and it has a molar mass of 347.53 g/mol . The initial boiling point and boiling range is 522.3±50.0 °C .

Scientific Research Applications

  • Neurological and Psychotropic Effects : Anandamide has been identified as a brain constituent that binds to cannabinoid receptors, influencing neurological and psychotropic responses. It exhibits properties typical of competitive ligands and may function as a natural ligand for cannabinoid receptors, affecting things like analgesia, activity levels, and hypothermia (Devane et al., 1992).

  • Therapeutic Potential in Neurology and Psychiatry : Elevated levels of anandamide in cerebrospinal fluid were observed in initial prodromal states of psychosis, suggesting a protective role of the endocannabinoid system in early schizophrenia (Koethe et al., 2009).

  • Cellular Communication and Neurophysiology : Anandamide can regulate gap-junction permeability in astrocytes, impacting intercellular communication and neuron–glial interactions. This regulation may control calcium wave propagation in astrocytes, influencing neuronal activity (Venance et al., 1995).

  • Appetite and Cognitive Functions : Intrahypothalamic administration of anandamide has been shown to stimulate appetite in rats, indicating its role in appetite modulation (Jamshidi & Taylor, 2001). Additionally, low doses of anandamide affected food intake and cognitive functions in diet-restricted mice, suggesting implications for conditions like cachexia and anorexia (Hao et al., 2000).

  • Reproductive Health : Anandamide levels in the mouse uterus are associated with uterine receptivity for embryo implantation. Fluctuations in anandamide levels could be crucial in early pregnancy and female infertility (Schmid et al., 1997).

  • Impact on Cellular Health : Anandamide induces cell death through lipid rafts in hepatic stellate cells, pointing to its potential role in liver diseases and fibrogenesis (Yang et al., 2010).

Safety And Hazards

In case of skin contact with Anandamide, it is advised to wash off with soap and plenty of water . If inhaled, move the person into fresh air and if not breathing, give artificial respiration . In case of eye contact, flush eyes with water as a precaution . If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water .

Future Directions

Anandamide is being explored for its role in diabetic neuropathy/neuropathy, as cannabinoids as well as exogenous or endogenous anandamide, demonstrate broad-spectrum antinociceptive properties in a model of painful diabetic neuropathy . This is mediated through peripheral activation of both cannabinoid receptors, i.e., CB1 and CB2 . Future research could focus on the therapeutic potential of Anandamide and its role in the endocannabinoid system .

properties

IUPAC Name

(5Z,8Z,11Z,14Z)-N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h6-7,9-10,12-13,15-16,24H,2-5,8,11,14,17-21H2,1H3,(H,23,25)/b7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEQQWMQCRIYKG-DOFZRALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301017453
Record name Anandamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Anandamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004080
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Anandamide

CAS RN

94421-68-8
Record name Anandamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94421-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Anandamide
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094421688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anandamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANANDAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR5G69TJKH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Anandamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004080
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Citations

For This Compound
48,000
Citations
V Di Marzo, L De Petrocellis, F Fezza, A Ligresti… - … and Essential Fatty …, 2002 - Elsevier
Anandamide (N -arachidonoyl-ethanolamine, AEA) was the first endogenous ligand of cannabinoid receptors to be discovered. Yet, since early studies, AEA appeared to exhibit also …
Number of citations: 330 www.sciencedirect.com
MJ McFarland, EL Barker - Pharmacology & therapeutics, 2004 - Elsevier
N-Arachidonylethanolamine (anandamide) is an endogenous agonist of the cannabinoid CB1 and CB2 receptors and displays many of the same receptor-mediated physiological …
Number of citations: 138 www.sciencedirect.com
ST Glaser, M Kaczocha, DG Deutsch - Life sciences, 2005 - Elsevier
Anandamide (AEA) uptake has been described over the last decade to occur by facilitated diffusion, but a protein has yet to be isolated. In some cell types, it has recently been …
Number of citations: 157 www.sciencedirect.com
SH Burstein, RG Rossetti, B Yagen, RB Zurier - Prostaglandins & other lipid …, 2000 - Elsevier
… anandamide is released from N-arachidonylphosphatidylethanolamine (NAPE). It has been reported that anandamide … THC-stimulated anandamide synthesis in cultured neuroblastoma …
Number of citations: 169 www.sciencedirect.com
E Sulcova, R Mechoulam, E Fride - Pharmacology Biochemistry and …, 1998 - Elsevier
… effects of higher doses of anandamide or cannabinoids in two separate … of anandamide induces a tendency to sensitize the animal to an acutely administered high dose of anandamide, …
Number of citations: 317 www.sciencedirect.com
J Liu, L Wang, J Harvey-White… - Proceedings of the …, 2006 - National Acad Sciences
… (anandamide) is a lipid transmitter synthesized and released “on demand” by neurons in the brain. Anandamide is also … Anandamide can be generated from its membrane precursor, N-…
Number of citations: 533 www.pnas.org
HS Hansen, TA Diep - Biochemical pharmacology, 2009 - Elsevier
Anandamide and the other N-acylethanolamines, eg … It has been suggested that endogenous anandamide could … At present, there is no clear role for endogenous anandamide in …
Number of citations: 189 www.sciencedirect.com
R Mechoulam, E Fride, L Hanu, T Sheskin, T Bisogno… - Nature, 1997 - nature.com
… is any relationship between anandamide and oleamide we … for testing cannabinoid (including anandamide) activity 3 , 6 : … as anandamide, though it is less potent in most tests. Testing …
Number of citations: 213 www.nature.com
J Liu, L Wang, J Harvey-White, BX Huang, HY Kim… - …, 2008 - Elsevier
… Anandamide can be generated from its membrane phospholipid … of glycerophosphate to yield anandamide, and the other one … -induced synthesis of anandamide proceeds uniquely …
Number of citations: 348 www.sciencedirect.com
ST Glaser, NA Abumrad, F Fatade… - Proceedings of the …, 2003 - National Acad Sciences
… Therefore, the likely mechanism by which the transport inhibitors raise anandamide levels … kinetics of anandamide hydrolysis. In summary, these data suggest that anandamide uptake is …
Number of citations: 345 www.pnas.org

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